![molecular formula C24H25OPS3 B14175606 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 919992-14-6](/img/structure/B14175606.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dithiane ring, phenoxy group, and a sulfanylidene-lambda~5~-phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves multiple steps One common approach is to start with the preparation of the 1,3-dithiane ring, which can be synthesized from 1,3-propanedithiol and formaldehyde under acidic conditions The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiane derivatives
Substitution: Substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and other therapeutic agents.
Medicine
In medicine, the compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphine oxide
Uniqueness
What sets {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a dithiane ring and a sulfanylidene-lambda~5~-phosphane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
919992-14-6 |
|---|---|
Molekularformel |
C24H25OPS3 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H25OPS3/c27-26(22-8-3-1-4-9-22,23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-28-18-7-19-29-24/h1-6,8-15,24H,7,16-19H2 |
InChI-Schlüssel |
JDKNUDIQHZKBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


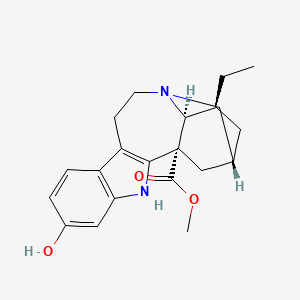
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
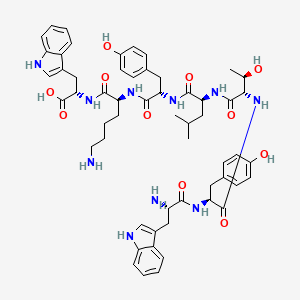
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
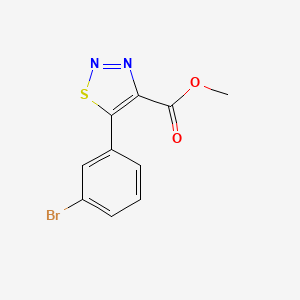
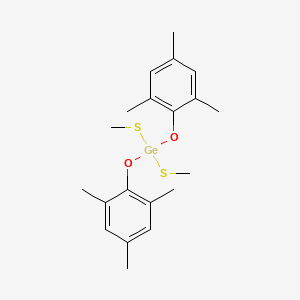
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
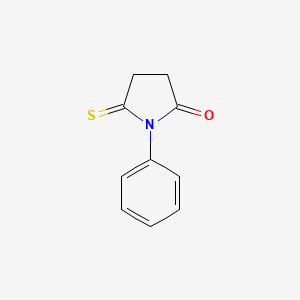

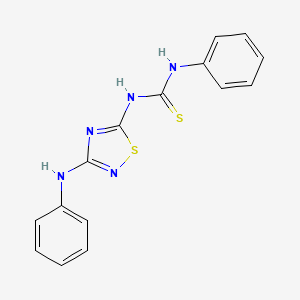
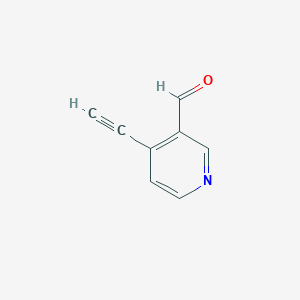
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
